molecular formula C25H22ClN3O2S2 B11599522 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-11-methyl-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-11-methyl-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11599522
M. Wt: 496.0 g/mol
InChI Key: VASOVLGELHOGKB-UHFFFAOYSA-N
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Description

The compound 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-11-methyl-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule featuring a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Core Structure: The tricyclic core can be constructed through a series of cyclization reactions. For instance, starting from a suitable diketone, a cyclization reaction can be induced using a sulfur-containing reagent to form the thia-triazatricyclic framework.

    Functional Group Introduction:

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.

    Process Intensification: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens, Lewis acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit various activities due to its functional groups. It could potentially act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Medicine

In medicine, this compound might be investigated for its potential therapeutic effects. Its structural features suggest it could interact with biological targets involved in diseases such as cancer or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and covalent bonding. The presence of the sulfanyl and oxoethyl groups could facilitate binding to active sites, while the aromatic rings might enhance interactions with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 4-(2-methylphenyl)-1,2,3-thiadiazole

Uniqueness

Compared to similar compounds, 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-11-methyl-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one stands out due to its tricyclic structure and the presence of multiple functional groups. These features may confer unique biological activities and make it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness

Properties

Molecular Formula

C25H22ClN3O2S2

Molecular Weight

496.0 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-11-methyl-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C25H22ClN3O2S2/c1-15-5-3-4-6-19(15)29-24(31)22-18-11-12-28(2)13-21(18)33-23(22)27-25(29)32-14-20(30)16-7-9-17(26)10-8-16/h3-10H,11-14H2,1-2H3

InChI Key

VASOVLGELHOGKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Cl)SC5=C3CCN(C5)C

Origin of Product

United States

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